molecular formula C17H14BrN3O2S B2631821 N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide CAS No. 2034268-45-4

N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide

Cat. No.: B2631821
CAS No.: 2034268-45-4
M. Wt: 404.28
InChI Key: PGPBJJBNJQJZMH-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide” is a complex organic compound. It contains a bipyridine moiety, which is a type of aromatic heterocycle . Bipyridines are commonly used ligands in coordination chemistry due to their ability to form stable complexes with metal ions .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a bipyridine core, with a sulfonamide group and a bromobenzene group attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the presence and arrangement of the bipyridine, sulfonamide, and bromobenzene groups .

Scientific Research Applications

Synthesis and Characterization of Bifunctional Oligo-α-Aminopyridines and Their Copper(II) Complexes

This study discusses the synthesis of bifunctional oligo-α-aminopyridine ligands, including compounds structurally similar to N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide, and their copper(II) complexes. These compounds were characterized, and their copper(II) complexes were explored for potential applications in coordination chemistry and catalysis, highlighting their geometrical structures and binding capabilities with metal ions (Hasan et al., 2003).

Development of Highly Efficient Co2+ Ions Sensor

Another study synthesized bis-sulfonamides for applications as heavy metal sensors, demonstrating the environmental and health monitoring potential of sulfonamide derivatives. The study showcased the synthesis methodology and the sensor's electrochemical performance towards cobalt ions, indicating the utility of sulfonamide compounds in developing sensitive and selective sensors for heavy metal detection (Sheikh et al., 2016).

Synthesis, Bacterial Biofilm Inhibition, and Cytotoxicity

Research focused on the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides to study their biofilm inhibitory action and cytotoxicity. This study underlines the antimicrobial potential of sulfonamide derivatives and their possible application in combating bacterial infections and biofilm-related issues (Abbasi et al., 2020).

Photocatalytic Oxidation of Bromide to Bromine

A study employing a ruthenium(II) complex for the photocatalytic oxidation of bromide to bromine presents an example of the potential use of complex compounds in environmental remediation and synthetic chemistry. The research showcases the catalytic capabilities of metal complexes, suggesting potential applications for similar sulfonamide complexes in photocatalytic processes (Tsai & Chang, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound .

Properties

IUPAC Name

2-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-15-7-1-2-8-16(15)24(22,23)21-12-14-6-4-10-20-17(14)13-5-3-9-19-11-13/h1-11,21H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPBJJBNJQJZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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